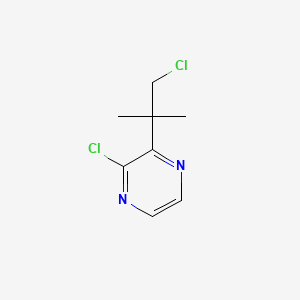
5-(Benzyloxy)naphthalene-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)naphthalene-2,3-dicarbonitrile is an organic compound that features a naphthalene core substituted with a benzyloxy group and two cyano groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)naphthalene-2,3-dicarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which is then functionalized to introduce the benzyloxy group.
Introduction of Cyano Groups: The cyano groups are introduced through a nitrile formation reaction, often using reagents such as cyanogen bromide or other nitrile sources under specific conditions.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and may require catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)naphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)naphthalene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Medicine: Research into its potential as a pharmacophore for drug development.
Industry: Utilized in the production of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)naphthalene-2,3-dicarbonitrile involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyano groups can act as electron-withdrawing groups, influencing the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Naphthalenedicarbonitrile: Lacks the benzyloxy group, making it less versatile in certain applications.
1,4-Dicyanobenzene: A simpler structure with different electronic properties.
4,5-Dichlorophthalonitrile: Contains chlorine substituents, leading to different reactivity.
Uniqueness
5-(Benzyloxy)naphthalene-2,3-dicarbonitrile is unique due to the presence of both the benzyloxy and cyano groups, which confer distinct electronic and steric properties. This makes it a valuable compound for specific applications in materials science and organic synthesis.
Properties
CAS No. |
140375-32-2 |
|---|---|
Molecular Formula |
C19H12N2O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
5-phenylmethoxynaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C19H12N2O/c20-11-16-9-15-7-4-8-19(18(15)10-17(16)12-21)22-13-14-5-2-1-3-6-14/h1-10H,13H2 |
InChI Key |
IWLJOPJIAVDATA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=CC(=C(C=C32)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


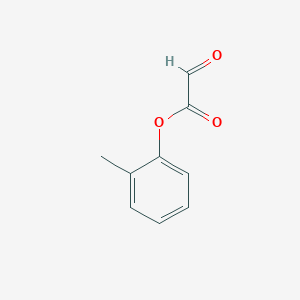
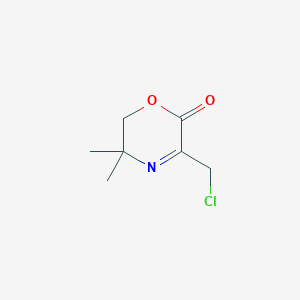
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
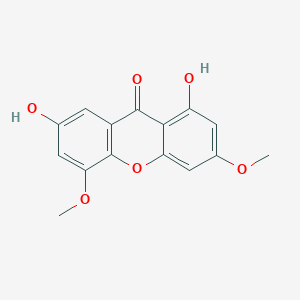
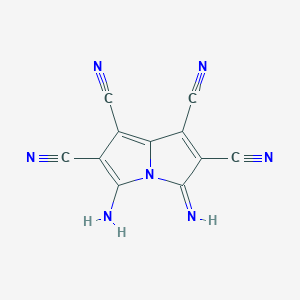



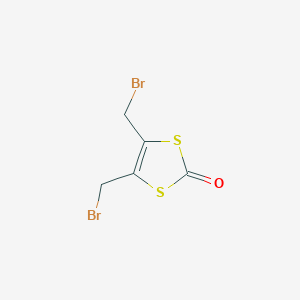


![2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine](/img/structure/B14277450.png)
